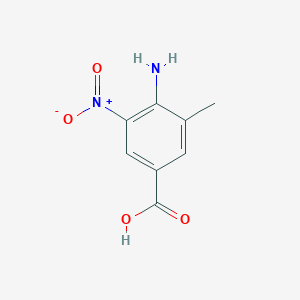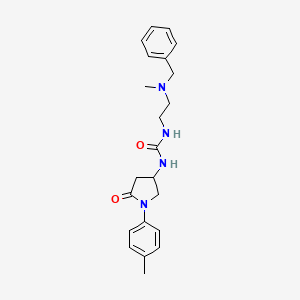![molecular formula C12H8N4O3 B2944300 7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 329929-56-8](/img/structure/B2944300.png)
7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” is a compound with the CAS Number: 329929-56-8 . It has a molecular weight of 256.22 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives, including “this compound”, has been known since the beginning of the last century . The complexation properties of these compounds were not studied until 1952 . A series of novel quinazolin-4-one derivatives bearing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety were designed, synthesized, and evaluated for their inhibition activities against phytopathogenic bacteria and fungi in vitro .Molecular Structure Analysis
The InChI Code of the compound is 1S/C12H8N4O3/c17-9-6-8 (7-4-2-1-3-5-7)13-12-14-10 (11 (18)19)15-16 (9)12/h1-6H, (H,18,19) (H,13,14,15) . The compound forms complexes with first-row transition metals (Cu, Co, Ni, Zn) .Chemical Reactions Analysis
The compound has been studied for the first time in vitro against five different species of Leishmania spp. (L. infantum, L. braziliensis, L. donovani, L. peruviana, and L. mexicana) as well as Trypanosoma cruzi . It showed higher efficacy than the reference commercial drugs .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 256.22 .Scientific Research Applications
Characterization and Theoretical Study The 7-oxo derivative of [1,2,4]triazolo-[1,5-a]pyrimidine has been synthesized and characterized through X-ray diffraction, revealing its N4–H tautomer as expected from theoretical calculations. The study discusses the molecule's potential for binding metal ions based on molecular orbital results, indicating its utility in metal ion coordination studies (Haj et al., 2000).
Crystal Structure in Different Environments Research on 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in two crystal environments highlights its significance in studying the biological activity of coordination compounds. The different structural arrangements and hydrogen-bonding interactions in these environments contribute to understanding supramolecular architectures (Canfora et al., 2010).
Synthesis for Biological Activity Efficient one-step synthesis methods have been developed for creating derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, highlighting the scaffold's significance in preparing biologically active compounds. One study identified a compound with potential to inhibit influenza virus RNA polymerase, showcasing the scaffold's application in antiviral drug development (Massari et al., 2017).
Antimicrobial Activity Triorganotin(IV) derivatives of 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid have been synthesized, characterized, and tested for in vitro antimicrobial activity against Gram-positive bacteria, demonstrating the chemical's potential in developing new antimicrobial agents (Ruisi et al., 2010).
Microwave-Assisted Synthesis and QSAR Studies A microwave-assisted synthesis approach for [1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile derivatives has been developed, showcasing an efficient, green synthetic method. QSAR studies predict significant anticonvulsant potential for these compounds, indicating their importance in medicinal chemistry (Divate & Dhongade-Desai, 2014).
Safety and Hazards
Future Directions
The compound has shown promising results in vitro against certain species of Leishmania spp. and Trypanosoma cruzi . As a proof of concept, anchoring of a model high-effective-metal complex as an antiparasitic agent on silica nanoparticles was carried out for the first time, and drug-release behavior was evaluated . This new approach for drug vehiculation could be a potential future direction for the use of this compound .
Mechanism of Action
Target of Action
Similar compounds have been studied for their antiparasitic activity against species of leishmania and trypanosoma .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit the growth of the parasites .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways in parasites, leading to their death .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, which impact their bioavailability .
Result of Action
Similar compounds have been shown to have higher efficacy than reference commercial drugs in in vitro studies against different species of leishmania and trypanosoma .
Action Environment
Similar compounds have been studied for their stability and efficacy under various environmental conditions .
Biochemical Analysis
Biochemical Properties
Triazolopyrimidine derivatives, to which this compound belongs, have been known for their remarkable pharmacology . They have been used in various applications, including antipyretic, analgesic, anti-inflammatory, herbicidal, antifungal, antimicrobial, antitumor, and antiparasitic properties .
Cellular Effects
The cellular effects of 7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid are not well-studied. Related compounds have shown efficacy against various species of Leishmania spp. and Trypanosoma cruzi , suggesting that this compound may also have potential antiparasitic activity.
properties
IUPAC Name |
7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3/c17-9-6-8(7-4-2-1-3-5-7)13-12-14-10(11(18)19)15-16(9)12/h1-6H,(H,18,19)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMOOPDXYOLKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=C(N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(furan-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2944217.png)

![1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2944219.png)
![7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B2944222.png)



![N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2944226.png)
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2944227.png)




![methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate](/img/structure/B2944240.png)